molecular formula C19H22N4O2S2 B2988759 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 315695-30-8

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No. B2988759
CAS RN: 315695-30-8
M. Wt: 402.53
InChI Key: ABXVDNQUZFYPAY-UHFFFAOYSA-N
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Description

This compound is a flavouring agent . It is a white to off-white powder with a sweet aroma .


Molecular Structure Analysis

The molecular weight of this compound is 231.7 . Its chemical formula is C8H10ClN3OS .


Physical And Chemical Properties Analysis

This compound is soluble in 0.26 mM phosphate buffer pH 7.1 and propylene glycol . It is also soluble in ethanol . The compound has a melting point greater than 260°C .

Scientific Research Applications

Synthetic Chemistry Applications

  • The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated for the synthesis of thieno[2,3-d]pyrimidines, a process that likely proceeds through intermediates similar to the compound (Davoodnia et al., 2009).
  • Novel synthesis routes leading to compounds with thieno[2,3-d]pyrimidine cores have shown potential for generating analgesic and anti-inflammatory agents, highlighting the utility of this chemical structure in medicinal chemistry (Alagarsamy et al., 2007).

Pharmacological Research

  • Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents emphasizes the importance of structural modifications on the thieno[2,3-d]pyrimidin-2-yl core for enhancing biological activity (Severina et al., 2020).
  • A study on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, utilized a pyrimidineacetamide derivative, underlining the significance of pyrimidine derivatives in the development of diagnostic tools (Dollé et al., 2008).

Material Science and Biological Activity

  • Pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized as antimicrobial agents, demonstrating the broad applicability of thieno[2,3-d]pyrimidine structures in developing new antimicrobial agents (Hossan et al., 2012).
  • The antifungal effect of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound on important types of fungi highlights the potential of thieno[2,3-d]pyrimidine derivatives in addressing fungal infections (Jafar et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound shares a similar structure with 4-Amino-5,6-dimethylthieno , which is used as a flavoring agent . .

Pharmacokinetics

Its solubility in phosphate buffer and propylene glycol suggests that it may have good bioavailability.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, its solubility suggests that it may be more effective in certain environments . .

properties

IUPAC Name

2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-11-12(2)27-18-16(11)17(20)22-19(23-18)26-10-15(24)21-9-8-13-4-6-14(25-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,21,24)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXVDNQUZFYPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide

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